molecular formula C13H9Cl2N3OS B12909048 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)-1,3-thiazolidin-4-one CAS No. 89442-15-9

3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B12909048
CAS No.: 89442-15-9
M. Wt: 326.2 g/mol
InChI Key: RSDNMYWPZVONDF-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrazine ring and substituted with a dichlorophenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-halo acid or its ester under basic conditions.

    Substitution with Dichlorophenyl Group:

    Formation of Pyrazine Ring: The pyrazine ring can be introduced by the condensation of a suitable diamine with a diketone or dicarbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with potential use in drug development.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting cell wall synthesis and leading to cell death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.

    3-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.

Properties

CAS No.

89442-15-9

Molecular Formula

C13H9Cl2N3OS

Molecular Weight

326.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-pyrazin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H9Cl2N3OS/c14-8-1-2-11(9(15)5-8)18-12(19)7-20-13(18)10-6-16-3-4-17-10/h1-6,13H,7H2

InChI Key

RSDNMYWPZVONDF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=NC=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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